molecular formula C10H20N2O2 B3235310 [Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid CAS No. 1354002-64-4

[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid

Cat. No. B3235310
CAS RN: 1354002-64-4
M. Wt: 200.28 g/mol
InChI Key: IFMJEFXWVZNZQO-SECBINFHSA-N
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Description

“[Ethyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The compound also contains an ethyl ester group, which is a derivative of carboxylic acid where the hydrogen in the -COOH group is replaced by a hydrocarbon group .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published. Chloroformates are used as reagents in organic chemistry . For example, benzyl chloroformate is used to introduce the Cbz (carboxybenzyl) protecting group and fluorenylmethyloxycarbonyl chloride is used to introduce the FMOC protecting group .


Molecular Structure Analysis

The molecular structure of “[Ethyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid” can be analyzed using various techniques such as Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR) . The ratio of protons equals the number of protons in our expected product . The peak at 1.20 ppm is a triplet that integrates to 3 protons . The integration indicates that the peak corresponds to a methyl group . The splitting pattern of a triplet indicates that there are two neighboring .


Chemical Reactions Analysis

The reactivity of chloroformates and acyl chlorides are similar . Representative reactions are: Reaction with amines to form carbamates: ROC(O)Cl + H2NR’ → ROC(O)-N(H)R’ + HCl . Reaction with alcohols to form carbonate esters: ROC(O)Cl + HOR’ → ROC(O)-OR’ + HCl . Reaction with carboxylic acids to form mixed anhydrides: ROC(O)Cl + HO2CR’ → ROC(O)−OC(O)R’ + HCl .


Physical And Chemical Properties Analysis

The physical properties of ethyl esters prepared from radish seed oil include an OSI (110°C) value of 4.65 h, kinematic viscosity (40°C) of 4.65 mm2/s, IV of 105, and a CFPP value of −2°C .

Safety and Hazards

The safety data sheet indicates that the compound is highly flammable and causes serious eye irritation . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs and may cause drowsiness or dizziness .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Ongoing clinical trials will better define optimal therapy for patients on statins with residual hypertriglyceridemia .

properties

IUPAC Name

2-[ethyl-[(3R)-1-methylpiperidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)9-5-4-6-11(2)7-9/h9H,3-8H2,1-2H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMJEFXWVZNZQO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233442
Record name Glycine, N-ethyl-N-[(3R)-1-methyl-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354002-64-4
Record name Glycine, N-ethyl-N-[(3R)-1-methyl-3-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354002-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-ethyl-N-[(3R)-1-methyl-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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